2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide
CAS No.: 892432-02-9
Cat. No.: VC6418759
Molecular Formula: C27H21N3O6
Molecular Weight: 483.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892432-02-9 |
|---|---|
| Molecular Formula | C27H21N3O6 |
| Molecular Weight | 483.48 |
| IUPAC Name | 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-benzylacetamide |
| Standard InChI | InChI=1S/C27H21N3O6/c31-23(28-13-17-6-2-1-3-7-17)15-29-24-19-8-4-5-9-20(19)36-25(24)26(32)30(27(29)33)14-18-10-11-21-22(12-18)35-16-34-21/h1-12H,13-16H2,(H,28,31) |
| Standard InChI Key | CYBPAVXCWAGKNI-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC(=O)NCC6=CC=CC=C6 |
Introduction
Chemical Structure and Properties
The compound belongs to the benzofuro[3,2-d]pyrimidine class, characterized by a fused tricyclic core (benzofuran + pyrimidine) with a benzo[d] dioxole (methylenedioxyphenyl) and benzylacetamide substituent . Key properties include:
The benzodioxole moiety enhances lipophilicity and potential bioactivity, while the pyrimidinedione core may facilitate hydrogen bonding with biological targets .
Synthesis Pathways
The synthesis of benzofuropyrimidine derivatives typically involves multi-step reactions:
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Formation of Benzofuran Intermediate:
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Cyclization to Pyrimidine Core:
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Functionalization with Benzodioxole and Benzyl Groups:
Molecular Docking Insights
Docking studies of related compounds highlight critical interactions:
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Benzodioxole Group: Engages in π-π stacking with aromatic residues (e.g., Trp⁹⁷ in OfChtI) .
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Acetamide Moiety: Forms hydrogen bonds with catalytic glutamic acid (Glu¹⁴⁴) .
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Pyrimidinedione Core: Stabilizes the enzyme-inhibitor complex via hydrophobic interactions .
Future Research Directions
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Activity Profiling: Evaluate efficacy against agricultural pests (e.g., Plutella xylostella) and pathogens.
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Structural Optimization: Modify substituents to enhance bioavailability and target specificity.
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In-Vivo Toxicology: Assess mammalian toxicity to gauge translational potential.
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